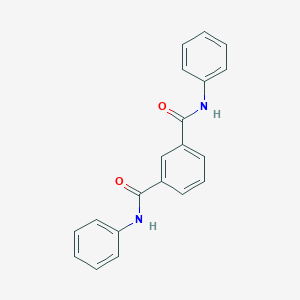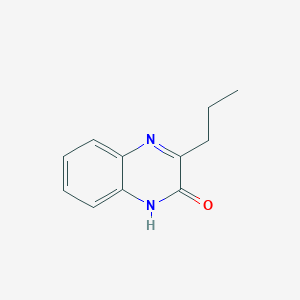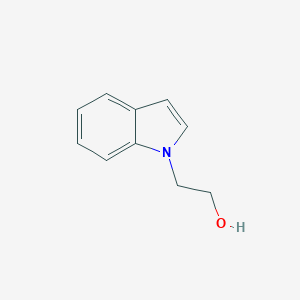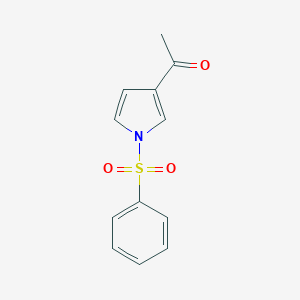
3-乙酰-1-(苯磺酰基)吡咯
描述
3-Acetyl-1-(phenylsulfonyl)pyrrole is a heterocyclic building block . It has the empirical formula C12H11NO3S and a molecular weight of 249.29 .
Physical And Chemical Properties Analysis
3-Acetyl-1-(phenylsulfonyl)pyrrole is a solid with a melting point of 96-99 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 435.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 67.1±0.5 cm3, a polar surface area of 65 Å2, and a molar volume of 196.3±7.0 cm3 .科学研究应用
高效磺化方案
Janosik 等人(2006 年)研究了 1-苯磺酰基-1H-吡咯的磺化,导致开发了一种清洁且直接的方案,用于合成相应的 1-苯磺酰基-1H-吡咯衍生物。这些衍生物可以很容易地转化为各种磺酰胺衍生物,在药物和化学合成中具有潜在应用 (Janosik 等,2006).
核苷化学应用
Uttaro 等人(2007 年)探索了苯磺酰基在核苷化学中的应用。他们证明了苯磺酰基衍生物与标准糖基化反应的相容性,突出了它们在生物有机化学领域的潜力 (Uttaro 等,2007).
3-酰基吡咯合成
Hrnčariková 和 Végh(2003 年)提出了一种 3-酰基吡咯的通用合成方法,这在药物化学和材料科学中非常有价值。该过程涉及 2-酰基吡咯的重排,展示了苯磺酰基吡咯在化学转化中的灵活性 (Hrnčariková & Végh, 2003).
3-(苯磺酰基)吡咯烷的合成
Craig、Jones 和 Rowlands(2000 年)描述了 3-(苯磺酰基)吡咯烷的合成,该过程涉及锂化(苯磺酰基)甲烷与其他化合物的反应。该方法与复杂有机分子的合成有关 (Craig 等,2000).
作用机制
安全和危害
3-Acetyl-1-(phenylsulfonyl)pyrrole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMLKRFQINMFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339383 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(phenylsulfonyl)pyrrole | |
CAS RN |
81453-98-7 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Acetyl-1-(phenylsulfonyl)pyrrole in the context of carbonic anhydrase research?
A1: While 3-Acetyl-1-(phenylsulfonyl)pyrrole itself did not exhibit carbonic anhydrase inhibition, its structural analogs, particularly pyrrole carboxamides, have shown promise as potential carbonic anhydrase inhibitors [, ]. This compound serves as a valuable starting point for synthesizing a variety of derivatives, including those with a sulfonamide moiety, which has been linked to enhanced carbonic anhydrase inhibition []. Researchers can modify 3-Acetyl-1-(phenylsulfonyl)pyrrole through reactions like the haloform reaction to obtain the corresponding carboxylic acid, which then serves as a precursor for synthesizing various amides with potential biological activity [].
Q2: How is 3-Acetyl-1-(phenylsulfonyl)pyrrole synthesized, and what are its potential applications in organic synthesis?
A2: 3-Acetyl-1-(phenylsulfonyl)pyrrole can be synthesized by reducing regioselectively produced 3-acetyl-1-(phenylsulfonyl)pyrroles to their corresponding alcohols and subsequently dehydrating them []. This compound is particularly interesting due to its ability to form stable vinylpyrroles, which can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles []. This characteristic makes 3-Acetyl-1-(phenylsulfonyl)pyrrole a valuable building block for synthesizing complex molecules like tetrahydroindole derivatives, which are important structural motifs in various natural products and pharmaceuticals [].
Q3: Can you elaborate on the importance of exploring various derivatives of 3-Acetyl-1-(phenylsulfonyl)pyrrole, particularly those incorporating a sulfonamide group?
A3: Research indicates that incorporating a sulfonamide moiety into pyrrole carboxamide derivatives can significantly enhance their ability to inhibit carbonic anhydrase []. For instance, a C-3 substituted sulfonamide derived from 1-(phenylsulfonyl)pyrrole demonstrated remarkable potency against carbonic anhydrase, representing the most effective inhibitor identified in the study []. This highlights the potential of modifying 3-Acetyl-1-(phenylsulfonyl)pyrrole to synthesize novel sulfonamide-containing compounds for therapeutic development, particularly for diseases where carbonic anhydrase modulation is a viable target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




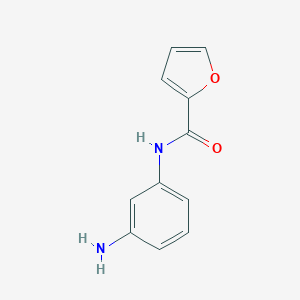
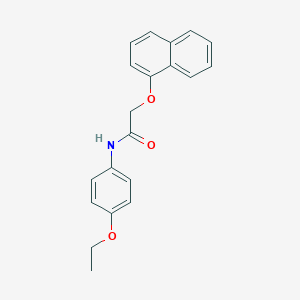

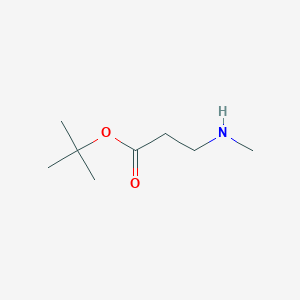
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
